molecular formula C12H21BrO B13325105 1-Bromo-2-(cyclopentylmethoxy)cyclohexane

1-Bromo-2-(cyclopentylmethoxy)cyclohexane

Cat. No.: B13325105
M. Wt: 261.20 g/mol
InChI Key: SZGGZAFINABPKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane typically involves the bromination of 2-(cyclopentylmethoxy)cyclohexane. This can be achieved through the reaction of 2-(cyclopentylmethoxy)cyclohexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopentylmethoxy)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes such as cyclohexene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Bromo-2-(cyclopentylmethoxy)cyclohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom serves as a good leaving group, allowing the compound to participate in various chemical transformations. The cyclopentylmethoxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(methoxymethyl)cyclohexane
  • 1-Bromo-2-(ethoxymethyl)cyclohexane
  • 1-Bromo-2-(cyclohexylmethoxy)cyclohexane

Uniqueness

1-Bromo-2-(cyclopentylmethoxy)cyclohexane is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties to the compound. This makes it different from other brominated cyclohexane derivatives and allows it to participate in specific chemical reactions and applications .

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

1-bromo-2-(cyclopentylmethoxy)cyclohexane

InChI

InChI=1S/C12H21BrO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h10-12H,1-9H2

InChI Key

SZGGZAFINABPKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2CCCCC2Br

Origin of Product

United States

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